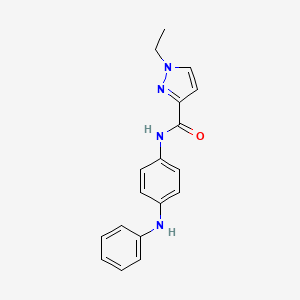

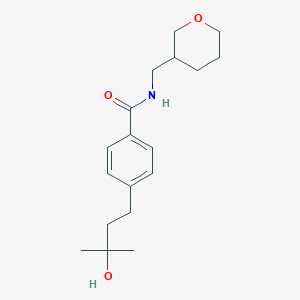

![molecular formula C19H24N6O B5500453 [1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, starting from simpler precursors. These processes may include ring closure reactions, enamine alkylation, and dehydrating condensation reactions, as seen in the synthesis of similar compounds (Halim & Ibrahim, 2022). The precise synthesis route for this specific compound would likely involve similar strategies, emphasizing the formation of the pyrazolo[3,4-d]pyrimidine core followed by further functionalization.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a planar heterocyclic ring system, which is crucial for their reactivity and interaction with other molecules. Studies on similar molecules have shown that they form specific geometric arrangements and hydrogen bonding patterns in their crystalline form, which could be indicative of the behavior of the compound (Dolzhenko et al., 2010).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds are known for their reactivity towards various chemical transformations, including cycloaddition reactions, nucleophilic substitutions, and oxidative conditions. These reactions are often leveraged to introduce new functional groups or to construct larger, more complex molecular architectures (Mitsumoto & Nitta, 2004).

科学的研究の応用

Antimicrobial and Anticancer Activities

A series of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests that derivatives of pyrazolo[3,4-d]pyrimidin might also possess promising biological activities.

Molecular Docking and Biological Potency

Another study synthesized 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also underwent in vitro antibacterial and antifungal testing, showing effectiveness against pathogenic strains. Molecular docking studies indicated potential for overcoming microbe resistance to pharmaceuticals (Katariya, Vennapu, & Shah, 2021). This highlights the importance of structural modifications in pyrazolo[3,4-d]pyrimidin derivatives for enhancing biological efficacy.

Antioxidant and Antibacterial Properties

Research on pyrazole derivatives, including synthesis and evaluation of their biological activities, revealed moderate antioxidant and antibacterial properties. These findings are pivotal for further exploration of pyrazolo[3,4-d]pyrimidin derivatives in pharmacological contexts (Golea Lynda, 2021).

Synthetic Applications

The studies also delve into the synthesis of various heterocycles using pyrazolo[3,4-d]pyrimidin derivatives as precursors or intermediates, showcasing their versatility in organic synthesis and the potential for generating compounds with diverse biological activities (Mahata et al., 2003; Rahmouni et al., 2014).

将来の方向性

The future directions for research on this compound could involve further exploration of its potential as a CDK2 inhibitor, given the reported activity of similar compounds . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further investigated.

特性

IUPAC Name |

[1-[[methyl-(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]cyclopentyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O/c1-24(12-19(13-26)7-3-4-8-19)17-15-11-21-25(2)18(15)23-16(22-17)14-6-5-9-20-10-14/h5-6,9-11,26H,3-4,7-8,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVHGZQOSHKOSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)C3=CN=CC=C3)N(C)CC4(CCCC4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

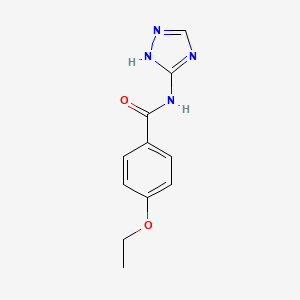

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

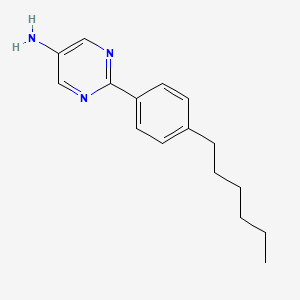

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

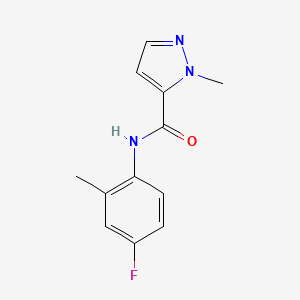

![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)